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molecular formula C8H5N3 B1279696 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 517918-95-5

1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile

Cat. No. B1279696
M. Wt: 143.15 g/mol
InChI Key: DRAQIXNADYAISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08067434B2

Procedure details

To a solution of 5-Bromo-7-azaindole XXX (300 mg, 1.52 mmol) in DMF (10 ml), sodium cyanide (150 mg, 3.06 mmol), cuprous iodide (45 mg, 0.24 mmol), and Tetrakis (triphenylphosphine) palladium(0) (100 mg, 0087 mmol) were added. The reaction was placed under argon heated at 125° C. for 48 hours after which the reaction was allowed to cool to ambient temperature before diluting with ethyl acetate and saturated sodium bicarbonate solution. The layers were separated and the aqueous layer was extracted with ethyl acetate (2×, 150 ml). The organic layers were then combined and washed with saturated bicarbonate solution (3×, 100 ml), before drying over sodium sulfate and evaporate under reduced pressure. The crude material was purified by preparative TLC, eluting with a solution of 70% hexane, 30% ethyl acetate with triethylamine as an additive to yield the titled compound as an off-white solid. (150 mg, M−1=142.0)
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
45 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:8](=[N:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[C-:11]#[N:12].[Na+]>CN(C=O)C.C(OCC)(=O)C.C(=O)(O)[O-].[Na+].[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[C:11]([C:2]1[CH:3]=[C:4]2[C:8](=[N:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2)#[N:12] |f:1.2,5.6,7.8.9.10.11|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
BrC=1C=C2C=CNC2=NC1
Name
Quantity
150 mg
Type
reactant
Smiles
[C-]#N.[Na+]
Name
cuprous iodide
Quantity
45 mg
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (2×, 150 ml)
WASH
Type
WASH
Details
washed with saturated bicarbonate solution (3×, 100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before drying over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporate under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified by preparative TLC
WASH
Type
WASH
Details
eluting with a solution of 70% hexane, 30% ethyl acetate with triethylamine as an additive

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C2C=CNC2=NC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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